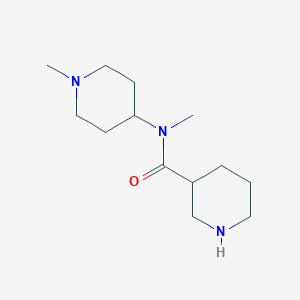

N-Methyl-N-(1-methylpiperidin-4-YL)piperidine-3-carboxamide

Description

N-Methyl-N-(1-methylpiperidin-4-YL)piperidine-3-carboxamide is a piperidine-based carboxamide derivative characterized by two methyl groups on adjacent piperidine rings.

Properties

Molecular Formula |

C13H25N3O |

|---|---|

Molecular Weight |

239.36 g/mol |

IUPAC Name |

N-methyl-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C13H25N3O/c1-15-8-5-12(6-9-15)16(2)13(17)11-4-3-7-14-10-11/h11-12,14H,3-10H2,1-2H3 |

InChI Key |

XPJIZEUYWMHBTF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N(C)C(=O)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methylpiperidin-4-YL)piperidine-3-carboxamide typically involves the reaction of N-methylpiperidine with appropriate reagents to introduce the carboxamide group. One common method involves the reaction of N-methylpiperidine with piperidine-3-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Synthetic Routes and Key Functional Group Transformations

The synthesis of this compound typically involves multi-step protocols, including:

a. Carboxamide Formation

The carboxamide group is synthesized via coupling reactions between piperidine derivatives and activated carboxylic acids. For example:

-

Activation Reagents : Cyanuric fluoride, 2-chloro-1-methylpyridinium iodide, or thionyl chloride (SOCl₂) are used to activate carboxylic acids before coupling with amines .

-

Conditions : Reactions are performed in dichloromethane (DCM) or acetonitrile (MeCN) with bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) .

Example Procedure :

-

Piperidine-3-carboxylic acid is treated with thionyl chloride to form the acid chloride.

-

The acid chloride reacts with N-methyl-1-methylpiperidin-4-amine in the presence of Et₃N to yield the carboxamide .

b. N-Methylation and Piperidine Ring Modifications

-

N-Methylation : Transfer hydrogenation using formaldehyde under palladium catalysis (e.g., Pd/C) introduces methyl groups to the piperidine nitrogen .

-

Ring Functionalization : Grignard reagents (e.g., RMgX) are employed to introduce substituents to the piperidine ring, followed by acid quenching (e.g., HBr) .

Reactivity of Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Carboxamide | Hydrolysis | 6M HCl, 100°C | Piperidine-3-carboxylic acid + Amine |

| Piperidine Nitrogen | Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salts |

| Aromatic Substituents | Electrophilic Substitution | HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ | Nitro- or bromo-derivatives |

Key Observations :

-

The carboxamide group resists nucleophilic attack under mild conditions but hydrolyzes under strong acidic or basic conditions .

-

Methyl groups on the piperidine rings hinder steric accessibility, slowing down substitution reactions at adjacent positions .

Catalytic and Cross-Coupling Reactions

a. Palladium-Catalyzed Coupling

-

Buchwald–Hartwig Amination : Used to introduce aryl groups to the piperidine ring. For example, coupling with 4-bromophenyl derivatives in the presence of Pd(OAc)₂ and Xantphos .

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines in multi-step syntheses .

b. Grignard Additions

-

Reaction with (6-bromopyridin-2-yl)magnesium bromide forms pyridine-substituted derivatives, followed by acid workup to stabilize the product .

Oxidation and Reduction Pathways

-

Oxidation : The tertiary amine in the piperidine ring is oxidized to N-oxide using m-chloroperbenzoic acid (mCPBA) .

-

Reduction : LiAlH₄ reduces the carboxamide to a secondary amine, though this is less common due to competing side reactions .

Stability and Degradation

Scientific Research Applications

N-Methyl-N-(1-methylpiperidin-4-YL)piperidine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methylpiperidin-4-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

- (S)-N-benzyl-1-(6-(2-methyl-4-((1-methylpiperidin-4-yl)amino)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide (): Shares the piperidine-3-carboxamide core but incorporates a benzyl group and a pyrrolopyrimidine moiety. This derivative demonstrates enhanced selectivity for ALK mutants, attributed to the bulky benzyl group improving target binding .

- 1-(1-Benzylpiperidin-4-YL)-N-(2-methoxyethyl)piperidine-3-carboxamide (): Replaces the methyl groups with a benzyl and methoxyethyl substituent.

- 1-Methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide (): Features a sulfonyl group and pyrazine-pyridine hybrid substituent. The sulfonyl group enhances polarity (molecular weight: 375.4), likely reducing membrane permeability relative to the methylated analog .

Key Physicochemical and Pharmacological Differences

Research Findings from Analogous Compounds

- ALK Inhibition (): Derivatives with pyrrolopyrimidine-piperidine-carboxamide scaffolds show nanomolar potency against drug-resistant ALK mutants. The target compound’s methyl groups may mimic steric effects of bulkier substituents, improving mutant kinase binding .

- Synthetic Accessibility : Pyridine-based carboxamides (–4) highlight commercial availability of precursors like pivalamide derivatives, suggesting feasible synthetic routes for the target compound via reductive amination or coupling reactions .

Critical Analysis of Substituent Effects

- Methyl vs.

- Carboxamide Linker : The carboxamide bridge is conserved across analogs, indicating its role in hydrogen bonding with biological targets. Modifications here (e.g., sulfonyl in ) disrupt this interaction, reducing efficacy .

Biological Activity

N-Methyl-N-(1-methylpiperidin-4-YL)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its versatility in biological applications. The presence of the N-methyl and 1-methylpiperidin-4-yl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound interacts with several molecular targets, including:

- Receptor Binding : The compound may bind to various receptors, influencing neurotransmitter activity and potentially modulating neurological functions.

- Enzyme Inhibition : It has shown activity against several enzymes, including kinases and proteases, which are critical in cellular signaling and metabolic pathways .

- Ion Channel Modulation : The compound may affect voltage-gated ion channels, contributing to its pharmacological effects such as local anesthetic or anticonvulsant properties .

Biological Activity Spectrum

The biological activity of this compound has been evaluated across multiple studies. Below is a summary table highlighting key findings related to its pharmacological effects:

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation through apoptosis induction via caspase activation. This suggests potential as a therapeutic agent in oncology .

- Neuroprotective Effects : Another investigation highlighted its ability to inhibit neurotransmitter uptake, suggesting a role in neuroprotection and treatment of neurodegenerative diseases .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses was assessed in vitro, showing promising results in reducing pro-inflammatory cytokine production .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated that the compound exhibits favorable absorption and distribution characteristics, although metabolic stability remains a concern. The compound's interaction with liver microsomes suggests potential for rapid metabolism, which could impact its efficacy in vivo .

Q & A

Q. What are the common synthetic routes for N-Methyl-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide, and what key reaction steps are involved?

The synthesis typically involves multi-step protocols:

- Intermediate Formation : Preparation of methylsulfanylphenyl or pyridinyl intermediates via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling is used to introduce pyridinyl groups .

- Amide Bond Formation : Condensation of intermediates with carboxamide precursors under reflux conditions (e.g., propionic anhydride at 12 hours), followed by purification via suction filtration and solvent extraction .

- Purification : Column chromatography or crystallization (e.g., using oxalic acid in 2-propanol) to achieve >95% purity .

Key Data : Yields of ~80% are reported for analogous compounds under optimized conditions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry. For example, H NMR peaks at δ 7.40–7.24 (aromatic protons) and δ 3.78 (ester methyl group) are critical for structural validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed m/z 380 for a related compound) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (≥98% by HPLC) .

Q. How can researchers assess the receptor binding affinity of this compound in pharmacological studies?

- Radioligand Displacement Assays : Competitive binding studies using H-labeled ligands (e.g., serotonin or dopamine receptor subtypes) to determine IC values .

- Cell-Based Functional Assays : Measurement of cAMP levels or calcium flux in HEK293 cells expressing target GPCRs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., β-arrestin recruitment vs. G-protein activation) to confirm target engagement .

- Concentration-Response Analysis : Use extended concentration ranges (e.g., 1 nM–100 µM) to identify off-target effects or partial agonism .

- Structural Profiling : Compare X-ray crystallography or molecular docking results with activity data to rationalize discrepancies .

Q. How do structural modifications of the piperidine ring influence the compound’s pharmacokinetic profile?

- Methylation Effects : Adding methyl groups to the piperidine nitrogen enhances metabolic stability by reducing CYP450 oxidation .

- Substituent Optimization : Introducing polar groups (e.g., hydroxyl or methoxy) improves aqueous solubility but may reduce blood-brain barrier penetration .

Key Data : Analogues with tert-butyl carbamates show 2-fold higher plasma half-lives in rodent models .

Q. How is the metabolic stability of this compound evaluated in preclinical studies?

- In Vitro Hepatocyte Models : Incubate with rat/human hepatocytes and quantify parent compound depletion via LC-MS. For example, t >60 minutes suggests favorable stability .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Reactive Metabolite Trapping : Use glutathione or cyanide to detect electrophilic intermediates formed during oxidation .

Q. What chiral resolution methods are employed to isolate enantiomers of this compound?

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate (R)- and (S)-enantiomers .

- Crystallization with Chiral Auxiliaries : Co-crystallize racemic mixtures with tartaric acid derivatives to isolate pure enantiomers .

Key Finding : The (S)-enantiomer of a related piperidinecarboxamide showed 10-fold higher affinity for σ1 receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.